methyl (2Z)-3-(2-methoxyethyl)-2-[(2-oxo-2H-chromene-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate
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Description
Methyl (2Z)-3-(2-methoxyethyl)-2-[(2-oxo-2H-chromene-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a useful research compound. Its molecular formula is C22H18N2O6S and its molecular weight is 438.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Research on benzothiazole derivatives has shown that these compounds can be synthesized through various chemical reactions and have significant antimicrobial activities. For instance, the synthesis of novel heterocyclic compounds involving 2-amino-6-methoxybenzothiazole as a precursor has been demonstrated. These synthesized compounds were screened for antimicrobial activity, highlighting the role of similar structures in developing potential antimicrobial agents (Badne, Swamy, Bhosale, & Kuberkar, 2011).
Photoactive Solar Energy Applications
Schiff base liquid crystal derivatives, which share structural motifs with the compound , have been evaluated for mesomorphic and optical behavior, indicating their potential in solar energy applications. These studies suggest that similar compounds could be explored for their photoactive properties, contributing to the development of new materials for harnessing solar energy (Alamro et al., 2021).
Material Science and Crystallography
The structural analysis of related compounds through crystallographic studies has provided insights into their molecular arrangements and potential applications in material science. For example, the crystal and molecular structures of certain benzodiazole and pyrimidinyl derivatives have been reported, contributing to the understanding of their chemical behavior and potential applications in material science (Richter et al., 2023).
Properties
IUPAC Name |
methyl 3-(2-methoxyethyl)-2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O6S/c1-28-10-9-24-16-8-7-14(20(26)29-2)12-18(16)31-22(24)23-19(25)15-11-13-5-3-4-6-17(13)30-21(15)27/h3-8,11-12H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWQWELMCVHELN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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